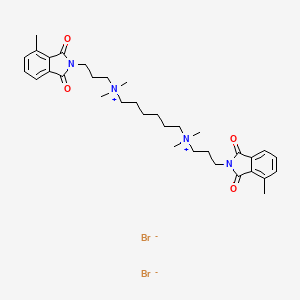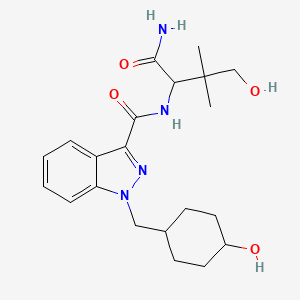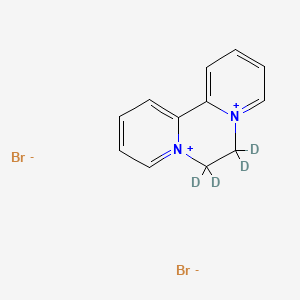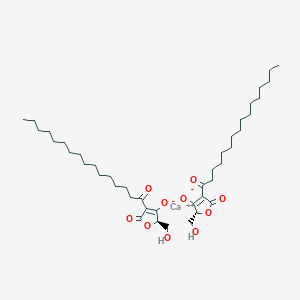![molecular formula C12H12N2O3Se B10764579 [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)
[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Selenocyanatoethylcarbamoyl)phenyl] acetate is a selenium-containing organic compound. Selenium is an essential trace element known for its role in various biological processes, including antioxidant defense and thyroid hormone metabolism. Compounds containing selenium, such as this compound, have garnered interest due to their potential therapeutic applications, particularly in cancer prevention and treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate typically involves the reaction of phenyl acetate with selenocyanate-containing reagents. One common method is the reaction of phenyl acetate with potassium selenocyanate in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds through nucleophilic substitution, where the selenocyanate group replaces a leaving group on the phenyl acetate molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
[2-(2-Selenocyanatoethylcarbamoyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol-containing products.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like primary amines or thiols can be used under mild conditions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol-containing products.
Substitution: Products with substituted nucleophiles replacing the selenocyanate group.
科学的研究の応用
Chemistry
In chemistry, [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate is used as a precursor for synthesizing other selenium-containing compounds. Its unique reactivity makes it valuable for studying selenium chemistry and developing new selenium-based materials.
Biology
Biologically, this compound has shown potential as an antioxidant due to its ability to scavenge reactive oxygen species (ROS). It is also being investigated for its role in modulating redox-sensitive biological pathways.
Medicine
In medicine, this compound has demonstrated anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and as an additive in materials requiring antioxidant properties.
作用機序
The mechanism by which [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate exerts its effects involves its interaction with cellular redox systems. The selenium atom in the compound can undergo redox cycling, generating reactive intermediates that modulate cellular signaling pathways. These pathways include the activation of antioxidant response elements (ARE) and the inhibition of pro-inflammatory signaling cascades. The compound’s ability to induce apoptosis in cancer cells is attributed to its disruption of mitochondrial function and the activation of caspase enzymes.
類似化合物との比較
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- Selenocysteine-containing compounds
Uniqueness
Compared to other selenocyanate-containing compounds, [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its phenyl acetate moiety allows for easy modification and functionalization, making it a versatile compound for various applications.
特性
IUPAC Name |
[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3Se/c1-9(15)17-11-5-3-2-4-10(11)12(16)14-6-7-18-8-13/h2-5H,6-7H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLOEJJBOLNYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCC[Se]C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran](/img/structure/B10764512.png)
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)


![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)


![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)
![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)
![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)

